molecular formula C9H17Cl2N B2897260 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2044901-63-3

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2897260
CAS No.: 2044901-63-3
M. Wt: 210.14
InChI Key: MPNZCOCKVJDSKN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic amine derivative characterized by a rigid [3.3.1]nonane scaffold with a nitrogen atom at the 1-position and a chloromethyl substituent at the 5-position. The bicyclo[3.3.1]nonane framework adopts a twin-chair conformation, as observed in related azabicyclo systems , which enhances steric stability. The hydrochloride salt form improves aqueous solubility, a critical feature for pharmaceutical intermediates . This compound is synthesized via cyclization strategies involving chloromethyl precursors, similar to methods used for 3,7,9-triazabicyclo derivatives .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZCOCKVJDSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of a bicyclic ketone with paraformaldehyde and dimethylamine in a one-pot tandem Mannich reaction . This method is efficient and yields the desired compound in good quantities. The reaction conditions usually involve mild temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic structure or reduce any present carbonyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce hydroxylated or carbonyl-containing compounds.

Scientific Research Applications

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Analogous Bicyclo[3.3.1]nonane Derivatives

Compounds sharing the bicyclo[3.3.1]nonane core but differing in substituents or nitrogen positioning are compared below:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Properties/Applications References
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane HCl C₉H₁₇ClN·HCl 191.7 (free base) Chloromethyl at C5 High reactivity for nucleophilic substitution; pharmaceutical intermediate
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol HCl C₉H₁₇NO·HCl 191.7 Hydroxymethyl at C5 Lower reactivity; potential alcohol-mediated derivatization
1-Azabicyclo[3.3.1]nonan-3-one HCl C₈H₁₄ClNO 175.66 Ketone at C3 Electrophilic carbonyl group; precursor for ketone-based reactions
3-Azabicyclo[3.3.1]nonane HCl C₈H₁₆ClN 161.67 Nitrogen at C3 instead of C1 Altered basicity; potential for distinct pharmacological activity
9-Azabicyclo[3.3.1]nona-2,6-diene HCl C₈H₁₂ClN 157.64 Unsaturated bonds at C2 and C6 Planar structure; potential for π-π interactions

Key Observations:

  • Substituent Effects : The chloromethyl group in the target compound enhances electrophilicity, making it more reactive than hydroxymethyl or ketone analogs .
  • Conformational Stability: Unsaturated analogs (e.g., 9-azabicyclo[3.3.1]nona-2,6-diene HCl) exhibit planar geometries, contrasting with the twin-chair conformation of saturated derivatives .

Bicyclo Ring Variants

Compounds with modified bicyclo frameworks:

Compound Name Molecular Formula Molecular Weight Structural Difference Key Properties References
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one HCl C₈H₁₁ClF₃NO 229.63 [3.2.1]octane core; trifluoromethyl at C5 Increased lipophilicity; metabolic stability
3-Thia-7-azabicyclo[3.3.1]nonane HCl C₇H₁₄ClNS 187.7 (estimated) Sulfur at C3; nitrogen at C7 Enhanced rigidity; sulfur-mediated redox activity

Key Observations:

  • Heteroatom Inclusion : Sulfur substitution (3-thia-7-azabicyclo) introduces redox-active properties absent in nitrogen-only analogs .

Biological Activity

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a bicyclic framework that contributes to its biological activity. The presence of a chloromethyl group enhances its reactivity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical biological pathways. The specific interactions are influenced by the compound's stereochemistry and functional groups.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.
  • Antiparasitic Activity : Preliminary investigations suggest efficacy against protozoan parasites, particularly those responsible for malaria and sleeping sickness. The compound's structural features may enhance its selectivity and potency against these pathogens.

Case Study: Antiparasitic Activity

A recent study evaluated the activity of various azabicyclo compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that derivatives similar to this compound exhibited submicromolar activity against the NF54 strain, with IC50 values ranging from 0.023 to 0.088 µM depending on the substitution pattern (Table 1).

CompoundIC50 (µM)Selectivity Index
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonaneTBDTBD
Hybrid Compound A0.023103.6
Hybrid Compound B0.051155.6

Table 1: Antimalarial activity of azabicyclo compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its structural characteristics suggest favorable absorption and distribution properties due to the presence of polar functional groups.

Research Findings

Recent studies have highlighted the importance of substituent effects on the biological activity of bicyclic compounds:

  • Substitution Patterns : Variations in the chloromethyl group or other substituents significantly impact the compound's potency and selectivity against specific biological targets.
  • Hybridization Effects : Compounds that incorporate additional pharmacophores have shown enhanced activity against resistant strains of P.falciparum and Trypanosoma brucei, indicating potential for developing combination therapies.

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride?

The synthesis typically involves multi-step reactions, including skeletal rearrangements and selective functionalization. For example:

  • Skeletal Rearrangement : Starting from trichloromethyl precursors (e.g., 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine) via acid-catalyzed rearrangements to form the bicyclic core .
  • Chloromethylation : Introducing the chloromethyl group through nucleophilic substitution or alkylation reactions under anhydrous conditions, often using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and substitution pattern. For instance, distinct signals for the chloromethyl group (~3.5–4.0 ppm for CH2Cl) and bridgehead protons are observed .
  • HPLC : Used to assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C9H17Cl2N) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclo[3.3.1]nonane conformation .

Q. How should this compound be stored to maintain stability?

  • Store in airtight containers under inert gas (e.g., argon) at room temperature.
  • Avoid moisture due to the hydrolytic sensitivity of the chloromethyl group. Desiccants (e.g., silica gel) are recommended .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:

  • Amination : React with primary amines (e.g., benzylamine) in DMF at 60°C to form tertiary amine derivatives .
  • Thiol-Ether Formation : Use sodium hydrosulfide (NaSH) in ethanol to produce thioether analogs .
  • Kinetic Studies : Monitor reaction progress via HPLC to optimize conditions (e.g., solvent polarity, temperature) .

Q. How can conformational analysis elucidate its interaction with biological targets?

  • Variable-Temperature NMR : Detects ring-flipping dynamics in the bicyclic framework. Restricted rotation of substituents (e.g., chloromethyl) may indicate steric hindrance .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict low-energy conformers and binding affinities to enzymes like acetylcholinesterase .
  • SAR Studies : Modify substituents (e.g., replacing Cl with OH or CN) to correlate structure with activity in receptor-binding assays .

Q. What strategies optimize its use as a building block in drug discovery?

  • Parallel Synthesis : Generate derivatives via automated libraries (e.g., substituting Cl with heterocycles or fluorinated groups) .
  • Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7) to identify apoptosis-inducing agents .
  • Metabolic Stability : Assess in vitro microsomal stability (e.g., human liver microsomes) to prioritize candidates .

Q. How are data contradictions resolved in reaction optimization?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading) impacting yield .
  • Mechanistic Probes : Isotope labeling (e.g., D2O in hydrolysis) identifies rate-determining steps .
  • Cross-Validation : Compare NMR and LC-MS data to confirm product identity when intermediates co-elute .

Key Research Implications

  • Medicinal Chemistry : The chloromethyl group enables covalent targeting of cysteine residues in enzymes .
  • Material Science : The rigid bicyclic core serves as a scaffold for chiral catalysts in asymmetric synthesis .
  • Toxicology : Assess metabolite profiles (e.g., glutathione adducts) to predict in vivo toxicity .

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